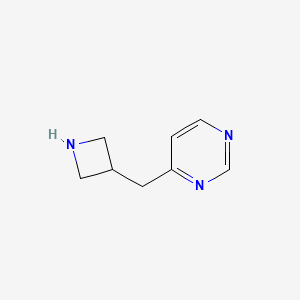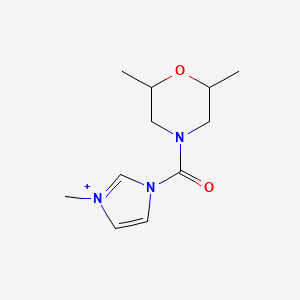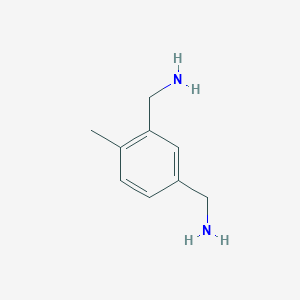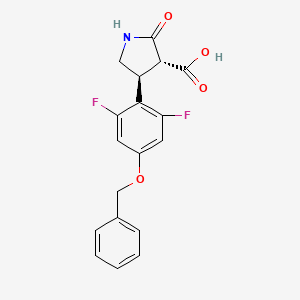
4-(Azetidin-3-ylmethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine moiety. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of an azetidine ring into the pyrimidine structure can enhance the compound’s pharmacological properties, making it a valuable target for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-ylmethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the use of a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another approach involves the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes such as the use of catalytic systems or continuous flow reactors. These methods ensure high yields and purity of the final product while minimizing waste and production costs.
化学反应分析
Types of Reactions: 4-(Azetidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrimidine derivatives with reduced functional groups.
科学研究应用
4-(Azetidin-3-ylmethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(Azetidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects in various diseases.
相似化合物的比较
Pyrimidine: The parent compound with a wide range of biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
4-aminopyrido[2,3-d]pyrimidine: Effective in the treatment of inflammation and other conditions.
Uniqueness: 4-(Azetidin-3-ylmethyl)pyrimidine stands out due to the presence of the azetidine ring, which can enhance its pharmacological properties and provide unique interactions with biological targets. This structural modification can lead to improved efficacy and reduced side effects compared to other pyrimidine derivatives.
属性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
4-(azetidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-9-6-11-8(1)3-7-4-10-5-7/h1-2,6-7,10H,3-5H2 |
InChI 键 |
KOTKOTHRTHCTQC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CC2=NC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)


![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)
![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)

![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)


![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)

